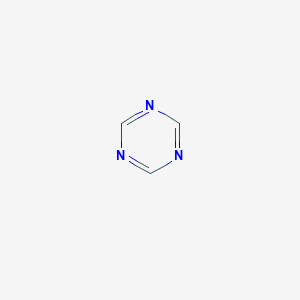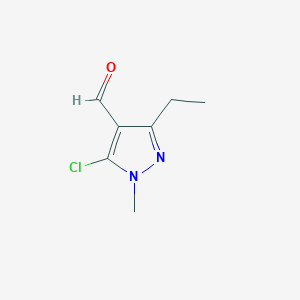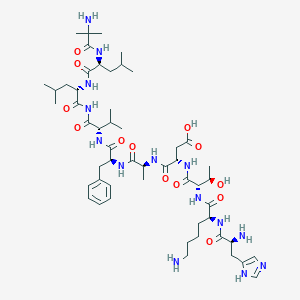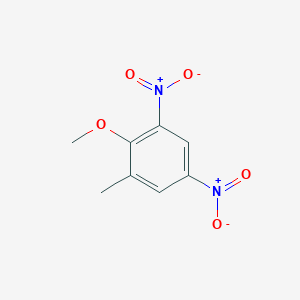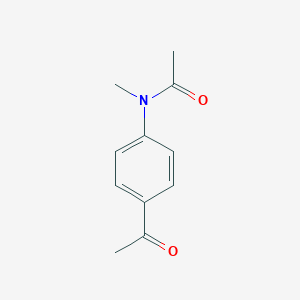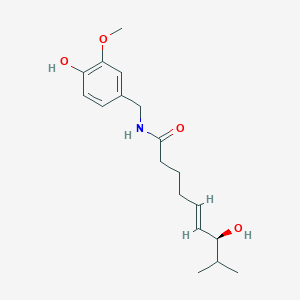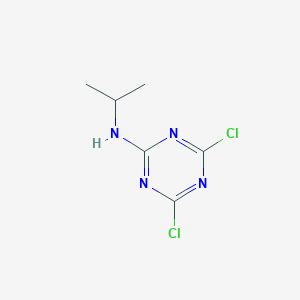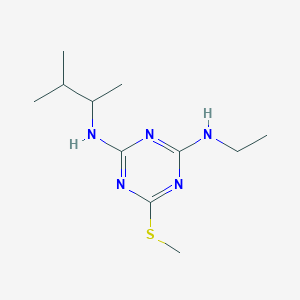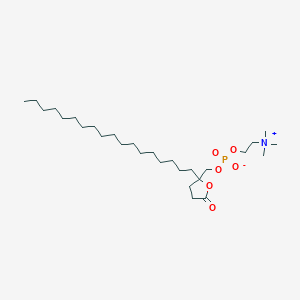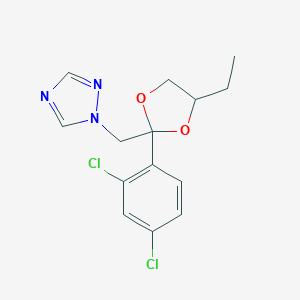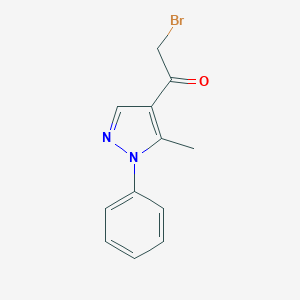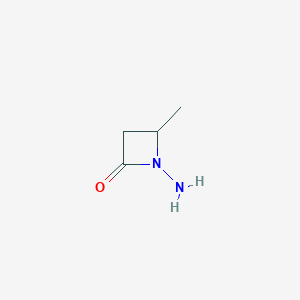
1-Amino-4-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methylazetidin-2-one, also known as S-4-carboxy-2-pyrrolidinone, is a cyclic amino acid derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential use in various therapeutic applications, including cancer treatment, neuroprotection, and antiviral activity.
Mechanism Of Action
The exact mechanism of action of 1-Amino-4-methylazetidin-2-one in cancer cells is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical And Physiological Effects
Apart from its anticancer activity, 1-Amino-4-methylazetidin-2-one has also been reported to exhibit neuroprotective activity. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-Amino-4-methylazetidin-2-one is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of targeted anticancer therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 1-Amino-4-methylazetidin-2-one. One of the most promising areas of research is the development of targeted anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to identify potential biomarkers for patient selection. Furthermore, the development of more efficient synthesis methods and formulations that improve the solubility and bioavailability of this compound is also an important area of research.
Synthesis Methods
The synthesis of 1-Amino-4-methylazetidin-2-one can be achieved through the condensation of L-proline with methyl acrylate followed by the cyclization of the resulting intermediate with sodium hydride. This method has been reported to yield the compound in good to excellent yields with high purity.
Scientific Research Applications
1-Amino-4-methylazetidin-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
properties
CAS RN |
130065-26-8 |
|---|---|
Product Name |
1-Amino-4-methylazetidin-2-one |
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-amino-4-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(7)6(3)5/h3H,2,5H2,1H3 |
InChI Key |
PAZHNMIIJZACRG-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N1N |
Canonical SMILES |
CC1CC(=O)N1N |
synonyms |
2-Azetidinone,1-amino-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



